molecular formula C17H18N4O2S B1396339 Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate CAS No. 1306738-68-0

Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

Cat. No.: B1396339
CAS No.: 1306738-68-0
M. Wt: 342.4 g/mol
InChI Key: GJWCEHXPVBWFIG-UHFFFAOYSA-N
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Description

Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C17H18N4O2S and its molecular weight is 342.4 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate are neuroprotective and anti-neuroinflammatory agents . The compound has been shown to have promising activity against these targets, which play a crucial role in the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury .

Mode of Action

The compound interacts with its targets by inhibiting nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells . A molecular docking study showed that the compound has favorable interaction with active residues of ATF4 and NF-kB proteins .

Biochemical Pathways

The compound affects the ER stress pathway, apoptosis pathway, and the NF-kB inflammatory pathway . By inhibiting these pathways, the compound can potentially prevent or slow disease progression by reducing neuronal death .

Pharmacokinetics

The compound’s significant neuroprotective and anti-inflammatory properties suggest it may have good bioavailability .

Result of Action

The compound exhibits promising neuroprotective and anti-inflammatory properties . It has been shown to significantly inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Biochemical Analysis

Biochemical Properties

Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate plays a crucial role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. It has been shown to inhibit the activity of nitric oxide synthase (NOS) and tumor necrosis factor-alpha (TNF-α) production in LPS-stimulated human microglia cells . Additionally, it interacts with endoplasmic reticulum (ER) chaperone BIP and apoptosis marker cleaved caspase-3, reducing their expression in human neuronal cells . These interactions highlight the compound’s potential as a neuroprotective and anti-inflammatory agent.

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In human microglia cells, it inhibits the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), thereby reducing inflammation . In human neuronal cells, the compound decreases the expression of ER stress markers and apoptosis-related proteins, promoting cell survival and neuroprotection . These effects suggest that the compound can modulate cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound binds to active residues of ATF4 and NF-kB proteins, inhibiting their activity and thereby reducing ER stress and inflammation . It also inhibits the activity of NOS, leading to decreased production of NO, a potent inflammatory mediator . These molecular interactions contribute to the compound’s neuroprotective and anti-inflammatory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, maintaining its activity over extended periods . Long-term studies have shown that prolonged exposure to the compound can lead to gradual degradation and reduced efficacy . Despite this, the compound continues to exert neuroprotective and anti-inflammatory effects in both in vitro and in vivo studies.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively reduces inflammation and promotes neuroprotection without causing significant adverse effects . At higher doses, the compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound also affects metabolic flux by modulating the levels of key metabolites involved in inflammation and apoptosis . These interactions underscore the compound’s potential to influence various metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . The compound is known to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, it accumulates in specific compartments, such as the ER and mitochondria, where it exerts its effects . These distribution patterns are crucial for understanding the compound’s cellular localization and activity.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound is primarily localized in the ER and mitochondria, where it interacts with key proteins involved in stress response and apoptosis . Post-translational modifications, such as phosphorylation, may also influence its targeting to specific subcellular compartments . Understanding these localization patterns is essential for elucidating the compound’s mechanism of action.

Properties

IUPAC Name

ethyl 7-methyl-2-[(4-methylphenyl)methylsulfanyl]-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-4-23-15(22)14-9-18-16-19-17(20-21(16)12(14)3)24-10-13-7-5-11(2)6-8-13/h5-9H,4,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJWCEHXPVBWFIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=NC(=N2)SCC3=CC=C(C=C3)C)N=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001109841
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-methyl-2-[[(4-methylphenyl)methyl]thio]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001109841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1306738-68-0
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-methyl-2-[[(4-methylphenyl)methyl]thio]-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306738-68-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name [1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-methyl-2-[[(4-methylphenyl)methyl]thio]-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001109841
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
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Ethyl 7-methyl-2-[(4-methylbenzyl)thio][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate

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